3-(3-Bromophenyl)-3-methyloxirane-2-carbonitrile
Description
3-(3-Bromophenyl)-3-methyloxirane-2-carbonitrile is an epoxide-carbonitrile hybrid compound characterized by a brominated aromatic ring, a methyl group, and a nitrile functional group. Its structure combines electrophilic reactivity (from the epoxide ring) with the steric and electronic effects of the bromophenyl substituent, making it a candidate for applications in medicinal chemistry and organic synthesis. Notably, the compound’s structural analogs, such as halogen-substituted chalcones and other epoxide derivatives, have been studied for cytotoxic properties and synthetic pathways .
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
3-(3-bromophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H8BrNO/c1-10(9(6-12)13-10)7-3-2-4-8(11)5-7/h2-5,9H,1H3 |
InChI Key |
UINKQDFFVRQBNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 3-bromobenzaldehyde with a suitable epoxide precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the oxirane ring. The carbonitrile group can be introduced through a subsequent reaction with a cyanating agent such as sodium cyanide or trimethylsilyl cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The oxirane ring can be opened through oxidation or reduction reactions, leading to the formation of diols or alcohols.
Addition Reactions: The carbonitrile group can participate in nucleophilic addition reactions, forming amides or other nitrogen-containing compounds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions to replace the bromine atom with various substituents.
Oxidation: Employs oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to open the oxirane ring.
Reduction: Uses reducing agents like lithium aluminum hydride or sodium borohydride to convert the oxirane ring into alcohols.
Major Products Formed
Substituted Phenyl Derivatives: Products formed through substitution reactions on the phenyl ring.
Diols and Alcohols: Products formed through the opening of the oxirane ring.
Amides and Other Nitrogen-Containing Compounds: Products formed through nucleophilic addition to the carbonitrile group.
Scientific Research Applications
3-(3-Bromophenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the oxirane ring are key functional groups that enable the compound to participate in various chemical reactions. The carbonitrile group can also interact with nucleophiles, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on halogen-substituted chalcones (e.g., 3-(3-bromophenyl)-3-p-tolylprop-2-en-1-on) and amino-epoxide derivatives, which share partial structural motifs with the target compound. Below is a detailed comparison:
Structural and Functional Group Analysis
Key Observations :
- Reactivity : The chalcone analogs (C3, C4) exhibit α,β-unsaturated ketones, enabling Michael addition reactions and conjugation-based cytotoxicity. In contrast, the epoxide group in the target compound may undergo nucleophilic ring-opening reactions but lacks direct cytotoxic data .
- Bioactivity : Chalcone derivatives with 3-bromophenyl groups (C3, C4) show moderate to high cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 22.41–42.22 µg/mL), attributed to halogen-induced electron withdrawal and enhanced cellular uptake . The absence of similar data for the target compound limits direct comparison.
- Synthetic Yields : Microwave-assisted Claisen-Schmidt condensation for chalcones achieved yields of 55–87%, whereas the synthesis of epoxide-carbonitriles (e.g., compound 4h) requires multicomponent coupling, with yields dependent on aryne reactivity .
Electronic and Steric Effects
- Halogen Influence : The 3-bromophenyl group in all compounds enhances lipophilicity and stabilizes charge-transfer interactions. In chalcones, this correlates with improved cytotoxicity .
Cytotoxicity Mechanisms
Chalcones (C3, C4) disrupt cancer cell proliferation via mitochondrial apoptosis and ROS generation. The target compound’s epoxide group could theoretically alkylate cellular nucleophiles (e.g., glutathione), but this remains untested in the provided evidence .
Biological Activity
3-(3-Bromophenyl)-3-methyloxirane-2-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H10BrNO
- Molecular Weight : 252.11 g/mol
- IUPAC Name : 3-(3-bromophenyl)-3-methyloxirane-2-carbonitrile
The biological activity of 3-(3-Bromophenyl)-3-methyloxirane-2-carbonitrile is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromophenyl group enhances its lipophilicity, potentially facilitating membrane permeability and interaction with cellular targets.
Proposed Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Biological Activity Studies
Research has demonstrated several aspects of the biological activity of this compound:
Anticancer Activity
Studies have shown that 3-(3-Bromophenyl)-3-methyloxirane-2-carbonitrile exhibits cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : In vitro studies indicated that the compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, suggesting a potent anticancer effect.
- Case Study 2 : Another study reported that treatment with this compound led to increased apoptosis in colon cancer cells (HT-29), evidenced by increased caspase activity and PARP cleavage.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Study Findings : It demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Data Table: Biological Activity Summary
Toxicity and Safety Profile
Preliminary toxicity studies indicate that while the compound exhibits promising biological activities, it also presents potential toxicity at higher concentrations. Further studies are needed to elucidate its safety profile in vivo.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
